molecular formula C18H24F3NO5 B6079633 oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine

oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine

Cat. No.: B6079633
M. Wt: 391.4 g/mol
InChI Key: ILFNONZNHUKZSR-UHFFFAOYSA-N
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Description

Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine is a complex organic compound that combines the properties of oxalic acid and a substituted cyclopentanamine. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxy moiety, linked to a cyclopentanamine via a butyl chain. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form 3-(trifluoromethyl)phenoxybutane.

    Cyclopentanamine Derivative: Cyclopentanamine is then reacted with the phenoxybutane intermediate under controlled conditions to form the desired product. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the oxalic acid salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of raw materials, reaction scalability, and purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The phenoxy and cyclopentanamine moieties can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and cyclopentanamine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine: Lacks the oxalic acid component, resulting in different solubility and reactivity.

    Oxalic acid;N-[4-[3-(methyl)phenoxy]butyl]cyclopentanamine: The absence of the trifluoromethyl group alters its chemical properties and biological activity.

Uniqueness

Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine is unique due to the presence of both the trifluoromethyl group and the oxalic acid component. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO.C2H2O4/c17-16(18,19)13-6-5-9-15(12-13)21-11-4-3-10-20-14-7-1-2-8-14;3-1(4)2(5)6/h5-6,9,12,14,20H,1-4,7-8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFNONZNHUKZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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